N-(4-bromophenyl)-4-methylquinolin-2-amine
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Anticancer Properties and Blood-Brain Barrier Penetration
N-(4-bromophenyl)-4-methylquinolin-2-amine, as part of the 4-anilinoquinazolines family, has been explored for its potential as an anticancer agent. A related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrated potent apoptosis-inducing properties with an EC50 of 2 nM in cell-based apoptosis induction assays. Notably, this compound showed excellent blood-brain barrier penetration and efficacy in various cancer models, suggesting the potential of related compounds in treating brain tumors and other cancers (Sirisoma et al., 2009).
Synthesis and Properties
Studies on the synthesis and properties of this compound and its derivatives have revealed various methods for creating such compounds. For instance, the interaction of N-(4-br0mophenyl)anthranilamide with different reactants can yield various derivatives, including 3-(4'-bromophenyl)-3H-quinazol-4-one. These synthetic processes are crucial for developing new compounds with potential biological activities (Kozhevnikov et al., 1982).
Anticancer Activity
Research into derivatives of this compound, specifically focused on their anticancer activity, has led to the development of compounds with significant cytotoxic effects against cancer cell lines. The synthesis and evaluation of these compounds, including modifications to enhance their efficacy against specific cancer types, have been a significant area of study (Bajaj et al., 2017).
Chemical Synthesis Techniques
The chemical synthesis of this compound and its analogs involves various methodologies, including palladium catalysis and other techniques. These synthesis methods are vital for creating new compounds for further biological testing and potential therapeutic applications (Margolis et al., 2007).
Mechanism of Action
The mechanism of action of a compound describes how it interacts with other molecules at the molecular level. This is particularly relevant for compounds with biological activity.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-11-10-16(18-13-8-6-12(17)7-9-13)19-15-5-3-2-4-14(11)15/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZCUTPQSYPHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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